
bafilomycinD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BafilomycinD, also known as this compound, is a useful research compound. Its molecular formula is C35H56O8 and its molecular weight is 604.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Tumor Applications
Bafilomycin D has been studied for its potential in cancer therapy. Research indicates that it can selectively inhibit the growth of various cancer cell lines while sparing normal cells.
- Mechanism of Action : Bafilomycin D induces apoptosis through multiple pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). It also modulates hypoxia-inducible factor 1-alpha (HIF1α) levels, which are often upregulated in tumors .
- In Vivo Studies : In xenograft models using MCF-7 and MDA-MB-231 breast cancer cells, bafilomycin D reduced tumor volume significantly without evident toxicity at doses of 1 mg/kg. Furthermore, when combined with other chemotherapeutics like sorafenib, it demonstrated enhanced tumor regression .
Antifungal Applications
Bafilomycin D exhibits antifungal properties by inhibiting plasma membrane ATPases and ATP-binding cassette (ABC) transporters.
- Efficacy Against Fungi : Studies have shown that bafilomycin D effectively inhibits the growth of Cryptococcus neoformans, a significant pathogenic fungus. Its mechanism involves disrupting cation homeostasis within fungal cells, rendering them unable to manage cation stress effectively .
- Synergistic Effects : When used in combination with calcineurin inhibitors such as FK506, bafilomycin D displays synergistic antifungal activity, enhancing its overall effectiveness against fungal infections .
Antiparasitic Applications
Bafilomycin D has shown promise in treating parasitic infections, particularly those caused by Plasmodium falciparum, the malaria-causing parasite.
- Mechanism : The compound interferes with the V-ATPase activity in parasitized red blood cells, leading to a decrease in intracellular pH that is detrimental to the parasite's survival .
- Research Findings : Treatment with bafilomycin D has been shown to inhibit the acidification process necessary for Plasmodium falciparum to thrive within red blood cells .
Antiviral Properties
Recent studies have identified antiviral activities associated with bafilomycin D against several viruses.
- SARS-CoV-2 Inhibition : Bafilomycin D has demonstrated nanomolar potency against SARS-CoV-2, suggesting its potential as a therapeutic agent for COVID-19 .
- Other Viral Targets : Additionally, it has shown effectiveness against the Zika virus, further establishing its broad-spectrum antiviral capabilities .
Summary Table of Applications
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 and MDA-MB-231 xenograft models, bafilomycin D was administered at a dose of 1 mg/kg. Results indicated a 50% reduction in tumor volume without significant toxicity. The study highlighted its potential as a standalone or adjunct therapy in breast cancer treatment.
Case Study 2: Fungal Infection Management
A combination therapy using bafilomycin D and FK506 against Cryptococcus neoformans showed enhanced antifungal activity compared to either drug alone. This study supports the use of bafilomycin D in clinical settings for managing fungal infections.
Case Study 3: Malaria Treatment
Research demonstrated that bafilomycin D effectively inhibited Plasmodium falciparum growth by disrupting its acid-base homeostasis within infected erythrocytes. This finding underscores its potential role in developing new antimalarial therapies.
Propiedades
Fórmula molecular |
C35H56O8 |
---|---|
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12-,16-15+,21-13-,22-18-,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |
Clave InChI |
ZKOTUWJMGBWBEO-HLACIFKFSA-N |
SMILES isomérico |
C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |
SMILES canónico |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |
Sinónimos |
bafilomycin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.